

Tovorafenib in vitro kinase assay potency and IC50 values

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Compound Focus: Tovorafenib

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Biochemical Kinase Assay Potency of Tovorafenib

The table below summarizes the available in vitro kinase assay IC50 values for **Tovorafenib**.

Kinase Target	IC50 Value	Experimental Context / Notes
BRAF V600E	7.1 nM	Cell-free biochemical kinase assay [1]
Wild-type BRAF	633 nM	Cell-free biochemical kinase assay [2]
Wild-type CRAF	0.7 nM	Cell-free biochemical kinase assay [1]
Wild-type CRAF	94.2 nM	Cell-free biochemical kinase assay [2]
ARAF mutant	>10,000 nM (>10 µM)	Failed to fully inhibit ARAF _{SSDD} even at 10 µM [2]

The data reveals critical aspects of **Tovorafenib**'s profile:

- High Potency for Key Targets:** The sub-nanomolar IC50 for wild-type CRAF and low single-digit nanomolar IC50 for the oncogenic **BRAF V600E** mutant highlight its potent activity against primary targets [1].

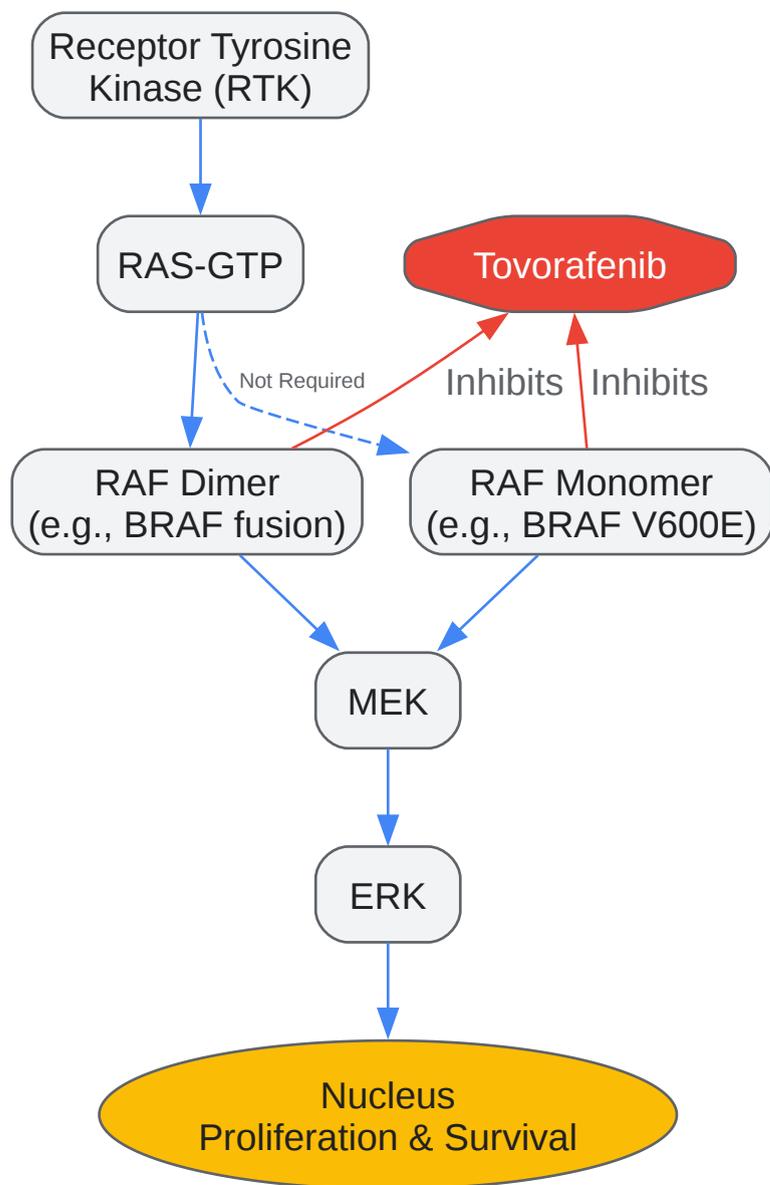
- **Isoform Selectivity:** The significant difference in potency between BRAF and CRAF, along with its weak activity against ARAF, indicates distinct interactions with different RAF isoforms [2].
- **Discrepancy in CRAF Data:** The conflicting CRAF IC50 values suggest potential differences in experimental conditions (e.g., assay formats, enzyme constructs). Deeper investigation into original source methodologies is required for clarification.

Mechanism and Structural Interactions

Tovorafenib is a **type II RAF inhibitor**, distinguishing it from type I inhibitors like vemurafenib and dabrafenib [3] [4].

- **Mechanism of Action:** Type II inhibitors stabilize the RAF kinase in an **inactive conformation** by binding to the ATP-binding pocket while also interacting with adjacent hydrophobic regions. This allows them to effectively inhibit both **RAF monomers and dimers** [3] [1], making them suitable for tumors with BRAF fusions that signal as constitutive dimers [4] [5].
- **Key Structural Interaction:** **Tovorafenib** binds to the ATP-binding site of BRAF V600E. Its binding mode is characterized by specific interactions with the kinase's DFG motif and the α C-helix, which is typical for type II inhibitors and contributes to its ability to prevent paradoxical MAPK pathway activation seen with type I inhibitors [2].

The following diagram illustrates the RAF signaling context and **Tovorafenib**'s inhibitory mechanism:



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Experimental Context and Missing Data

The available IC50 data comes from **cell-free biochemical kinase assays**, which measure direct inhibition of purified kinase enzymes [1] [2]. These results form the foundational potency data but do not capture cellular permeability or complex signaling network effects.

Substantial gaps remain in the publicly available data. A comprehensive technical guide would require details on:

- Assay conditions (e.g., ATP concentration)
- Full kinase panel screening data to determine selectivity profile
- Cellular IC50 values measuring downstream pERK inhibition

A Path Forward for Researchers

To complete the technical picture of **Tovorafenib**'s potency, I suggest:

- **Consulting primary literature** describing the original discovery and preclinical profiling of **Tovorafenib** (also known as TAK-580 or MLN2480)
- **Checking regulatory documents** from the FDA or EMA, which sometimes include detailed pharmacological review data
- **Exploring specialized biochemical databases** that aggregate kinase assay data from scientific publications

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